molecular formula C18H24N2O2 B2825300 N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide CAS No. 1396783-65-5

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2825300
CAS No.: 1396783-65-5
M. Wt: 300.402
InChI Key: OMZZWTFXLMXJCF-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a piperidine ring, a butynyl group, and a tolyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidinyl butynyl intermediate: This can be achieved by reacting piperidine with a butynyl halide under basic conditions.

    Coupling with m-tolyloxy acetamide: The intermediate is then reacted with m-tolyloxy acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated analogs.

    Substitution: Formation of substituted acetamides or piperidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide analogs: Compounds with similar structures but different substituents on the piperidine or tolyloxy groups.

    Other acetamides: Compounds with different alkyl or aryl groups attached to the acetamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its piperidine ring and butynyl group can provide rigidity and specific binding interactions, while the tolyloxy moiety can influence its solubility and reactivity.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-16-8-7-9-17(14-16)22-15-18(21)19-10-3-6-13-20-11-4-2-5-12-20/h7-9,14H,2,4-5,10-13,15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZZWTFXLMXJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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